molecular formula C16H18BrNO2 B5854595 (3-bromobenzyl)(2,4-dimethoxybenzyl)amine

(3-bromobenzyl)(2,4-dimethoxybenzyl)amine

Cat. No. B5854595
M. Wt: 336.22 g/mol
InChI Key: BDFSLNPUDRXDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and has been used in lab experiments to investigate its mechanism of action. In

Scientific Research Applications

(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential as a tool for studying protein-protein interactions, as it can selectively bind to specific proteins.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to selectively bind to certain proteins, which can lead to the inhibition of their activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways. This compound has also been shown to selectively bind to specific proteins, which can lead to the inhibition of their activity.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its ability to selectively bind to specific proteins. This can be useful for studying protein-protein interactions and identifying potential drug targets. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for (3-bromobenzyl)(2,4-dimethoxybenzyl)amine research. One area of interest is its potential as a cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy as a cancer treatment. Additionally, this compound could be further investigated for its potential as a tool for studying protein-protein interactions and identifying potential drug targets. Finally, its antibacterial and antifungal properties could be further explored for the development of new antibiotics.

Synthesis Methods

The synthesis of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-bromobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and can be carried out on a large scale for research purposes.

properties

IUPAC Name

1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFSLNPUDRXDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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